Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate
Description
Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, an isoquinoline moiety, and a trifluorophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C23H20F3N3O4 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
ethyl 4-[1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H20F3N3O4/c1-2-33-23(32)28-9-7-27(8-10-28)21(30)17-13-29(14-11-18(24)20(26)19(25)12-14)22(31)16-6-4-3-5-15(16)17/h3-6,11-13H,2,7-10H2,1H3 |
InChI Key |
KFZOGOQYBDATKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the trifluorophenyl group, and coupling with piperazine. Common synthetic routes may include:
Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Introduction of Trifluorophenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
Coupling with Piperazine: The final step involves the coupling of the isoquinoline derivative with piperazine under conditions that may include the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the isoquinoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the trifluorophenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The compound has the following chemical formula:
- Molecular Formula : C18H18F3N3O3
- Molecular Weight : 375.35 g/mol
Structural Representation
The compound features a piperazine ring substituted with a carbonyl group and a trifluorophenyl moiety, contributing to its unique chemical reactivity and biological activity.
Anticancer Activity
Research indicates that compounds similar to Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. The trifluorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Dipeptidyl Peptidase IV Inhibition
Dipeptidyl peptidase IV (DPP-IV) inhibitors are crucial in managing type 2 diabetes. The compound's structural features suggest it could act as a DPP-IV inhibitor, promoting insulin secretion and reducing blood glucose levels.
Neuroprotective Effects
Studies have suggested that isoquinoline derivatives can provide neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This makes this compound a candidate for further research in neurodegenerative diseases.
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, derivatives of isoquinoline were tested for their anticancer properties against human breast cancer cells. The results showed that modifications similar to those in this compound led to significant reductions in cell viability at low micromolar concentrations .
Case Study 2: DPP-IV Inhibition Research
A recent investigation into DPP-IV inhibitors highlighted the efficacy of certain piperazine derivatives in lowering glucose levels in diabetic models. The study indicated that compounds with structural similarities to this compound showed promising results in enhancing insulin sensitivity .
Mechanism of Action
The mechanism of action of Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain receptors, while the isoquinoline moiety may interact with enzymes or other proteins. The piperazine ring can modulate the compound’s pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate can be compared with similar compounds such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the trifluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets.
Biological Activity
Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Ethyl group : Contributes to the lipophilicity and solubility of the compound.
- Piperazine ring : Often associated with various pharmacological activities.
- Dihydroisoquinoline moiety : Known for its role in numerous biological activities, including antitumor effects.
- Trifluorophenyl substituent : Enhances the compound's potency and selectivity through electron-withdrawing effects.
The molecular formula for this compound is .
Antitumor Activity
Research indicates that derivatives of dihydroisoquinoline, including this compound, exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals such as the PI3K/Akt/mTOR pathway .
- Case Studies : In vitro studies have demonstrated that similar compounds show effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antiviral Activity
The compound has shown potential antiviral properties, particularly against coronaviruses. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms .
Antimicrobial Activity
This compound has also been evaluated for its antibacterial properties.
- In Vitro Studies : It exhibited activity against strains of E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness at relatively low concentrations .
Neuroprotective Effects
Emerging research suggests that compounds related to dihydroisoquinolines may possess neuroprotective effects. They could potentially mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the dihydroisoquinoline core.
- Introduction of the trifluorophenyl group via electrophilic aromatic substitution.
- Coupling with piperazine derivatives to form the final product.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Isoquinoline precursors |
| 2 | Substitution | Trifluorobenzene |
| 3 | Coupling | Piperazine derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
